molecular formula C16H23NO3 B11982190 Ethyl (2,6-diisopropylanilino)(oxo)acetate CAS No. 609798-47-2

Ethyl (2,6-diisopropylanilino)(oxo)acetate

Cat. No.: B11982190
CAS No.: 609798-47-2
M. Wt: 277.36 g/mol
InChI Key: NNIXZEGJEDREFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2,6-diisopropylanilino)(oxo)acetate is a high-purity chemical intermediate designed for advanced research applications, particularly in the field of coordination chemistry and organometallic synthesis. Its molecular structure incorporates a sterically hindered 2,6-diisopropylaniline group, a feature known to impart significant stability and unique reactivity to the resulting complexes . This compound serves as a critical precursor for the development of sophisticated ligand systems, including β-diketiminates (NacNac) and related frameworks, which are foundational in creating well-defined catalysts for polymerization and other transformative organic reactions . The 2,6-diisopropyl substitution on the aniline moiety is a strategic feature that helps prevent the formation of undesired dinuclear complexes, thereby promoting the formation of highly active, single-site catalysts . Researchers will find this reagent valuable for constructing novel metal-organic complexes with transition metals, exploring new catalytic pathways, and fine-tuning catalyst performance through ligand design. This compound is offered with comprehensive analytical data to ensure identity and purity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

609798-47-2

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

ethyl 2-[2,6-di(propan-2-yl)anilino]-2-oxoacetate

InChI

InChI=1S/C16H23NO3/c1-6-20-16(19)15(18)17-14-12(10(2)3)8-7-9-13(14)11(4)5/h7-11H,6H2,1-5H3,(H,17,18)

InChI Key

NNIXZEGJEDREFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=C1C(C)C)C(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Synthetic Approaches to Ethyl (2,6-Diisopropylanilino)(oxo)acetate

The construction of the target molecule hinges on the formation of an amide bond between the sterically encumbered 2,6-diisopropylaniline (B50358) and an ethyl oxoacetate moiety.

Reported Synthetic Pathways and Conditions

A primary and logical route to this compound involves the acylation of 2,6-diisopropylaniline with a suitable electrophilic reagent. One common method for the synthesis of related N-aryl oxalamic acid esters is the reaction of an aniline (B41778) with ethyl oxalyl chloride. orgsyn.org In a typical procedure, the aniline is dissolved in a suitable solvent, such as dichloromethane, often in the presence of a base like pyridine (B92270) to act as a scavenger for the hydrogen chloride byproduct. orgsyn.org The ethyl oxalyl chloride is then added dropwise, usually at a reduced temperature to control the exothermic reaction. orgsyn.org

Another potential pathway is the reaction of 2,6-diisopropylaniline with diethyl oxalate (B1200264). This reaction is a known method for distinguishing between primary, secondary, and tertiary amines. nih.gov Primary amines react with diethyl oxalate to form a solid N,N'-oxamide, while secondary amines typically form a liquid oxamic ester. nih.gov Given that 2,6-diisopropylaniline is a primary amine, careful control of stoichiometry would be essential to favor the formation of the mono-acylated product, this compound, over the disubstituted oxamide. The steric hindrance of the 2,6-diisopropyl groups may inherently favor mono-acylation.

A related synthesis of (Z)-Ethyl 3-(2,6-diisopropylanilino)but-2-enoate, which involves the reaction of 2,6-diisopropylaniline with ethyl acetoacetate, demonstrates the accessibility of the amino group in 2,6-diisopropylaniline to react with β-ketoesters, suggesting that a reaction with an α-ketoester like diethyl oxalate is indeed feasible. researchgate.net

Strategic Retrosynthesis and Identification of Key Intermediates

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. google.co.innih.govd-nb.inforesearchgate.netresearchgate.net For this compound, the most logical disconnection is at the amide C-N bond.

This disconnection reveals two key synthons: the 2,6-diisopropylanilinyl anion and an ethoxycarbonyl cation. These synthons correspond to the real-world starting materials: 2,6-diisopropylaniline and an electrophilic source of the ethyl oxoacetate group, such as ethyl oxalyl chloride or diethyl oxalate .

The primary intermediate in the forward synthesis would be the tetrahedral addition product formed from the nucleophilic attack of the nitrogen atom of 2,6-diisopropylaniline on the carbonyl carbon of the acylating agent. Subsequent elimination of a leaving group (chloride from ethyl oxalyl chloride or ethoxide from diethyl oxalate) leads to the final product.

Optimization of Reaction Conditions and Process Efficiency

The synthesis of sterically hindered anilines and their derivatives often requires careful optimization of reaction conditions to achieve high yields. In the case of acylating 2,6-diisopropylaniline, the steric bulk of the two isopropyl groups flanking the amino group can significantly reduce its nucleophilicity and hinder the approach of the electrophile.

To enhance the reaction rate and efficiency, several strategies can be employed:

Use of a Catalyst: While not always necessary for simple acylations, a catalyst could be beneficial. For instance, in related reactions, Lewis acids have been used to activate the electrophile. However, for a simple acylation with a highly reactive acyl chloride, this may not be required.

Choice of Base: The use of a non-nucleophilic, sterically hindered base, such as triethylamine (B128534) or diisopropylethylamine, can be crucial to scavenge the acid byproduct without competing in the reaction. Pyridine is also a common choice. orgsyn.org

Solvent Selection: An inert, aprotic solvent like dichloromethane, tetrahydrofuran (B95107) (THF), or diethyl ether is typically used to dissolve the reactants and facilitate the reaction.

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to manage the initial exotherm and then allowed to warm to room temperature or gently heated to drive the reaction to completion. orgsyn.org

ParameterConditionRationale
Acylating Agent Ethyl oxalyl chlorideHigh reactivity, often leading to higher yields and faster reaction times.
Diethyl oxalateLess reactive, may require heating and longer reaction times; potential for di-acylation.
Base Pyridine, TriethylamineTo neutralize the HCl byproduct from ethyl oxalyl chloride.
Solvent Dichloromethane, THFInert solvent to dissolve reactants.
Temperature 0 °C to room temperatureTo control the initial exothermic reaction and then allow it to proceed to completion.

Table 1: Potential Reaction Conditions for the Synthesis of this compound

Chemistry of the 2,6-Diisopropylaniline Moiety in Synthesis

The 2,6-diisopropylaniline moiety is a cornerstone in the synthesis of bulky ligands and other sterically demanding molecules due to the significant steric shield provided by the ortho-isopropyl groups.

Preparation and Derivatization of Sterically Hindered Anilines

2,6-Diisopropylaniline is typically synthesized via the Friedel-Crafts alkylation of aniline with propylene (B89431). This reaction is often carried out at high temperatures and pressures using a Lewis acid catalyst, such as aluminum chloride. The conditions are optimized to favor di-alkylation at the ortho positions.

Further derivatization of sterically hindered anilines like 2,6-diisopropylaniline can be challenging due to their reduced reactivity. However, a variety of methods have been developed to synthesize derivatives. These often involve highly reactive electrophiles or catalyzed reactions to overcome the steric hindrance. For example, the formation of amides, as in the synthesis of the title compound, is a common derivatization.

Role of 2,6-Diisopropylaniline in Schiff Base and Imine Formation

The steric bulk of 2,6-diisopropylaniline plays a crucial role in the formation and properties of Schiff bases and imines. Condensation of 2,6-diisopropylaniline with aldehydes or ketones leads to the formation of N-aryl imines. The mechanism typically involves the initial formation of a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the imine.

The bulky 2,6-diisopropylphenyl group on the nitrogen atom can:

Stabilize the Imine: The steric hindrance can protect the C=N double bond from nucleophilic attack, thereby increasing the stability of the imine.

Influence Reaction Stereochemistry: In reactions involving the imine, the bulky group can direct the approach of reagents, leading to high stereoselectivity.

Control Coordination Geometry: In coordination chemistry, ligands derived from these imines use the steric bulk to create a specific coordination environment around a metal center, influencing its catalytic activity and stability.

N-Alkylation and Related Aniline Functionalizations

The foundational precursor for the aniline portion of the molecule is 2,6-diisopropylaniline (DIPA), a bulky aromatic amine. wikipedia.org Its synthesis is a critical first step and is most commonly achieved through the alkylation of aniline.

One prevalent industrial method involves the direct alkylation of aniline with propylene. google.com This reaction is typically performed under high pressure and temperature in the presence of a catalyst, such as aniline aluminum, to achieve high conversion and selectivity. scribd.com Studies have investigated the optimization of this liquid-phase alkylation, with findings indicating that reaction conditions like temperature, molar ratio of reactants, and reaction time significantly influence the yield and selectivity towards the desired 2,6-disubstituted product. scribd.com For instance, at temperatures of 280-290°C and an aniline to propylene molar ratio of 1:2, aniline conversion rates can exceed 80%. scribd.com Another approach involves a homogeneously catalyzed alkylation reaction in a supercritical state, which can enhance reaction rates and selectivity. google.com

Alternative synthetic routes to DIPA include the amination of 2,6-diisopropylphenol and the dehydrogenation of 2,6-diisopropylcyclohexylamine using a palladium-on-zinc/aluminum spinel catalyst, which has been reported to yield 93% of the theoretical product. google.comprepchem.com

Once 2,6-diisopropylaniline is obtained, the crucial step is the formation of the nitrogen-carbon bond to introduce the oxoacetate group. This functionalization is typically an N-acylation reaction rather than a simple alkylation. The reaction would involve treating 2,6-diisopropylaniline with an activated form of an ethyl oxoacetate derivative, such as ethyl oxalyl chloride (ethyl chlorooxoacetate). This reagent is highly reactive and allows for the efficient introduction of the α-keto ester functionality onto the aniline nitrogen. mdpi.comresearchgate.net The bulky isopropyl groups on the aniline ring sterically hinder the nitrogen atom, influencing the reaction conditions required for efficient acylation.

A related functionalization is seen in the synthesis of N-cyclohexyl-2,6-diisopropylaniline, prepared by reacting 2,6-diisopropylaniline with cyclohexanone (B45756) in the presence of a reducing agent like sodium borohydride. orgsyn.org This demonstrates the capacity of the DIPA nitrogen to undergo reactions to form new C-N bonds, a principle that underlies its reaction with an oxoacetate synthon.

PrecursorSynthetic MethodKey ReactantsCatalyst/ReagentReported Yield/Conversion
2,6-DiisopropylanilineLiquid Phase AlkylationAniline, PropyleneAniline Aluminum>80% Aniline Conversion
2,6-DiisopropylanilineDehydrogenation2,6-diisopropylcyclohexylamine1.0% Pd on Zn/Al spinel93% Yield
N-Cyclohexyl-2,6-diisopropylanilineReductive Amination2,6-Diisopropylaniline, CyclohexanoneSodium BorohydrideNot Specified

Chemistry of the Oxoacetate Ester Moiety in Synthesis

α-Keto esters are valuable multifunctional compounds in organic synthesis. mdpi.com Their preparation can be achieved through a variety of established chemical routes. mdpi.com

A primary and direct method for synthesizing aryl α-keto esters is the Friedel–Crafts acylation of aromatic compounds using ethyl oxalyl chloride. mdpi.com However, for the synthesis of this compound, the strategy is reversed, with the aniline acting as the nucleophile attacking the acyl chloride.

Other general synthetic methods for α-keto esters include:

Oxidation of Alkenes or Ketones : Various alkenes can be oxidized to their corresponding α-keto acids (which can then be esterified) using reagents like potassium permanganate (B83412) or, more recently, iron nanocomposite catalysts with TBHP as the oxidant. organic-chemistry.org Anodic oxidation of aryl methyl ketones in methanol (B129727) can also directly yield α-keto acid methyl esters. mdpi.com

Metal-Catalyzed Carbonylation : Palladium complexes can catalyze the double carbonylation of certain substrates to give α-keto esters. researchgate.net

Esterification of α-Keto Acids : Pre-formed α-keto acids, such as oxaloacetic acid, can be esterified to the corresponding ester. chemneo.comwikipedia.org Oxaloacetate itself is a key metabolic intermediate that can be produced biochemically. chemneo.com

From Simpler Esters : Malonate derivatives can undergo a sequence of alkylation, oximation, and carbonylation to yield α-keto esters. mdpi.com

The functionality of β,γ-unsaturated α-ketoesters has been extensively explored, highlighting the electrophilic nature of the ketonic carbonyl group, which makes it a good acceptor in 1,2-addition reactions. nih.gov This inherent reactivity is a general feature of the α-keto ester group and is crucial for its role in subsequent chemical transformations.

Understanding the synthesis of simpler, analogous esters provides context for the ester moiety within the target molecule. The preparation of ethyl acetate (B1210297) is a classic example in organic chemistry.

The most common method is the Fischer esterification , which involves reacting ethanol (B145695) with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid. youtube.comwordpress.com The reaction is an equilibrium process, and techniques such as distillation are used to remove the ethyl acetate as it forms, driving the reaction to completion. wordpress.com

Comparison of Ethyl Acetate Synthesis Methods
MethodReactantsCatalyst/ConditionsKey Features
Fischer EsterificationEthanol, Acetic AcidSulfuric Acid, RefluxReversible equilibrium; product removed by distillation. youtube.comwordpress.com
Direct Oxidative SynthesisEthanol, OxygenPdO/SiO2One-pot synthesis from a renewable raw material. researchgate.net
AlkylationMorpholine (B109124), Ethyl Chloroacetate (B1199739)TriethylamineUsed for synthesizing more complex ester derivatives. grafiati.comnih.gov
Catalytic DistillationEthanol, Acetic AcidSolid Super Acid (SO42-/Al2O3)Combines reaction and separation for high efficiency. grafiati.com

Other innovative methods for ester synthesis have been developed. The direct synthesis of ethyl acetate from ethanol via an oxidative route using PdO/SiO2 catalysts represents a modern approach that utilizes a renewable feedstock. researchgate.net This process involves the oxidation of ethanol to acetaldehyde, which then undergoes a condensation reaction. researchgate.net Furthermore, the synthesis of various ester derivatives can be achieved by reacting a nucleophile with an activated carboxylic acid derivative, such as reacting morpholine with ethyl chloroacetate to produce morpholin-N-ethyl acetate. grafiati.comnih.gov These varied methods underscore the versatility of ester formation in organic synthesis.

Chemical Reactivity and Transformation Mechanisms

Reactivity at the Aniline (B41778) Nitrogen and Aromatic Ring

The presence of the bulky 2,6-diisopropylphenyl group is a defining feature that dictates the reactivity of the aniline portion of the molecule. rsc.org This steric shielding has profound effects on both the nitrogen atom and the aromatic ring.

The lone pair of electrons on the aniline nitrogen atom gives it nucleophilic potential. However, the flanking isopropyl groups create substantial steric hindrance, which can impede the approach of electrophiles. rsc.orgbyjus.compw.live Consequently, typical N-alkylation and N-acylation reactions that are common for less substituted anilines become more challenging and may require more forceful reaction conditions or specialized catalysts.

While the nitrogen atom's electron-donating effect activates the aromatic ring for electrophilic aromatic substitution, the substitution pattern is constrained. The ortho positions are blocked by the isopropyl groups, and the para position is occupied. This directs any potential electrophilic attack to the less reactive meta positions.

The aniline group can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). For instance, reaction with glyoxal (B1671930) (the simplest dialdehyde) in some sterically hindered anilines can lead to the formation of diimines. nih.gov

The bifunctional nature of ethyl (2,6-diisopropylanilino)(oxo)acetate makes it a candidate for intramolecular cyclization reactions, which are crucial for synthesizing heterocyclic structures. nih.govrsc.orgmdpi.comrsc.org Depending on the reaction conditions, the aniline nitrogen can act as an intramolecular nucleophile, attacking one of the electrophilic carbonyl centers of the oxoacetate group. Such reactions can lead to the formation of important heterocyclic systems, like substituted oxindoles. rsc.org The formation of amidyl radicals from N-aryl amides under specific catalytic conditions can also initiate cascade cyclizations to produce complex lactam-containing molecules. nih.govrsc.org

Reactivity of the Oxoacetate Ester Group

The α-keto ester functionality is a versatile and reactive part of the molecule, containing two adjacent electrophilic carbonyl centers. mdpi.com This group is a valuable precursor for synthesizing other important organic compounds like α-hydroxy acids and α-amino acids. nih.gov

The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding (2,6-diisopropylanilino)(oxo)acetic acid. This reaction transforms the ester into a carboxylic acid.

Transesterification, the process of exchanging the ethyl group with a different alcohol moiety, can also be achieved. This reaction allows for the synthesis of different esters of the parent acid and can be facilitated by specific catalysts. For example, transamidation and transesterification of N-substituted α-ketoamides and esters can occur in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net

Reaction Type Typical Reagents Product Formed
Ester HydrolysisWater (with acid or base catalyst)(2,6-diisopropylanilino)(oxo)acetic acid
TransesterificationAlcohol (R'OH) (with catalyst)R'- (2,6-diisopropylanilino)(oxo)acetate

The α-keto ester group possesses two carbonyls, with the internal ketone carbonyl being particularly reactive towards nucleophiles. acs.orgorganic-chemistry.orgrsc.org

Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride, which would yield ethyl (2,6-diisopropylanilino)(hydroxy)acetate.

Condensation Reactions: The ketone carbonyl can react with various nucleophiles. For instance, it can undergo a Henry reaction with nitroalkanes in the presence of a copper catalyst to form β-nitro-α-hydroxy esters. acs.org It can also react with o-phenylenediamine (B120857) to form quinoxaline (B1680401) derivatives, which are found in some biologically active molecules. rsc.org

Reaction Reagent Example Functional Group Transformation
ReductionSodium Borohydride (NaBH₄)Ketone → Secondary Alcohol
Henry ReactionNitromethane (CH₃NO₂)Ketone → β-nitro-α-hydroxy ester
Quinoxaline Synthesiso-phenylenediamineKetone + Diamine → Quinoxaline ring

Intramolecular Interactions and Conformational Dynamics

The three-dimensional structure and conformational flexibility of this compound are dominated by the steric repulsion between the bulky 2,6-diisopropylphenyl group and the adjacent oxoacetate group. This steric strain forces a non-planar arrangement, where the plane of the aniline ring is significantly twisted relative to the plane of the oxoacetate moiety.

This type of restricted rotation around single bonds due to steric hindrance can lead to the existence of stable conformational isomers, or atropisomers, a phenomenon observed in other sterically hindered N-aryl amides and biaryls. umich.edu The energy barrier to rotation around the C(aryl)–N bond is expected to be substantial. The specific conformation of the molecule can influence its reactivity, as the spatial arrangement of the reactive groups can either facilitate or hinder intramolecular reactions. Computational modeling and advanced spectroscopic techniques like dynamic NMR are valuable tools for studying these conformational dynamics.

Catalytic Applications and Ligand Development

Design and Synthesis of Metal Complexes Incorporating 2,6-Diisopropylanilino Ligands

The synthesis of these metal complexes typically begins with the preparation of a multidentate ligand, which is then reacted with a suitable metal precursor. The 2,6-diisopropylanilino moiety is most commonly incorporated by reacting 2,6-diisopropylaniline (B50358) with aldehydes or ketones to form imine-containing ligands. researchgate.netyoutube.com

Neutral nickel(II) complexes bearing salicylaldiminato ligands are a prominent class of catalysts for ethylene (B1197577) polymerization. rsc.org These ligands are readily synthesized through the condensation of a substituted salicylaldehyde (B1680747) with 2,6-diisopropylaniline. rsc.org The resulting Schiff base ligand can be deprotonated to its sodium salt and then reacted with a nickel(II) source, such as (PPh₃)₂NiCl₂, to yield the target complex. rsc.org

These complexes typically adopt a square-planar geometry. The bulky 2,6-diisopropylphenyl group on the imine nitrogen occupies a position trans to a phosphine (B1218219) ligand, effectively shielding the metal center. rsc.org This steric protection is thought to retard catalyst deactivation pathways, leading to higher activity and the production of high molecular weight polymers. rsc.org The electronic properties of the salicylaldimine ligand can be tuned by adding electron-withdrawing or -donating groups to the salicylaldehyde backbone, which in turn influences catalytic performance. rsc.org

Iron(II) complexes supported by 2,6-bis(imino)pyridyl ligands are highly active catalysts for ethylene polymerization. The synthesis of these ligands involves the condensation of two equivalents of 2,6-diisopropylaniline with 2,6-diacetylpyridine. acs.org The subsequent reaction of this tridentate ligand with an iron(II) halide, such as FeCl₂, yields the desired complex.

X-ray diffraction studies reveal that these iron complexes typically exhibit a five-coordinate geometry, which can be described as either a distorted square pyramidal or a trigonal bipyramidal structure. acs.org Upon activation with a cocatalyst like methylaluminoxane (B55162) (MAO), these complexes become highly active for polymerizing ethylene into linear polyethylene (B3416737). acs.org The bulky 2,6-diisopropylphenyl groups are essential for high catalytic activity; complexes lacking these bulky ortho substituents tend to produce only oligomers.

In the realm of palladium catalysis, ligands incorporating the 2,6-diisopropylanilino framework are valuable in cross-coupling reactions. While direct carbonylative coupling examples with these specific ligands are specialized, the parent amine, 2,6-diisopropylaniline, is a key substrate in well-established C-N bond-forming reactions like the Buchwald-Hartwig amination. nih.govacs.orgyoutube.com This reaction couples amines with aryl halides and is a fundamental tool for synthesizing complex aniline (B41778) derivatives and N-aryl compounds.

The synthesis of ligands for these processes often involves creating P,N-type ligands, where a phosphine is tethered to an aniline-derived moiety. nih.gov For instance, reacting 2-(diphenylphosphino)benzaldehyde (B1302527) with an aniline derivative forms an iminophosphine ligand. acs.org Palladium complexes of such ligands have demonstrated high efficacy in Suzuki and Heck coupling reactions. acs.org The bulky nature of the diisopropylanilino group can enhance catalyst stability and influence the selectivity of the coupling process. These catalyzed reactions are pivotal for producing important intermediates for pharmaceuticals and materials science. nih.gov

The versatility of the 2,6-diisopropylanilino scaffold extends to other transition metals, notably molybdenum and yttrium.

Molybdenum(VI) Complexes: High oxidation state molybdenum imido complexes are important in olefin metathesis. These can be synthesized by reacting precursors like MoCl₄(THF)₂ with 2,6-diisopropylphenylazide. wikipedia.org The resulting [Mo(NAr)Cl₄(THF)] (where Ar = 2,6-diisopropylphenyl) serves as a starting point for a range of imido alkylidene catalysts, which are active in stereoselective olefin metathesis reactions. wikipedia.org

Yttrium(III) Complexes: Yttrium anilido complexes have been developed for the polymerization of various monomers. A common synthetic route is the protonolysis of a yttrium alkyl complex, such as [Y(CH₂SiMe₃)₃(THF)₂], with one equivalent of 2,6-diisopropylaniline. figshare.comrsc.org This reaction yields a yttrium anilido alkyl species. Subsequent reaction with a silane (B1218182) like PhSiH₃ can produce a dimeric yttrium anilido hydride, which is a versatile reactant itself. figshare.comrsc.org Similarly, anilido-oxazoline pro-ligands containing the 2,6-diisopropylphenyl group react with yttrium alkyls to form well-defined complexes active in the polymerization of conjugated dienes and the ring-opening polymerization of cyclic esters.

Performance in Olefin Polymerization and Oligomerization

The structural features of metal complexes with 2,6-diisopropylanilino-based ligands directly translate to their performance in olefin polymerization, influencing activity, selectivity, and the properties of the resulting polymer.

Both neutral nickel(II) and iron(II) catalysts featuring 2,6-diisopropylanilino ligands demonstrate high activity in ethylene polymerization, but the resulting polymer microstructures differ significantly.

Neutral Nickel(II) Catalysts: Salicylaldiminato nickel(II) catalysts are notable for producing branched polyethylene. The degree of branching, which has a major impact on the polymer's physical properties, can be controlled by the ligand structure. Bulky substituents on the salicylaldimine ring can influence the rate of chain walking versus insertion, thereby controlling the number of branches. These single-component catalysts can achieve high activities and produce polymers ranging from elastomers to plastics. rsc.org

Table 1: Ethylene Polymerization with Neutral Salicylaldiminato Nickel(II) Catalysts Polymerization conditions: Toluene solvent, 100 psi ethylene, 25 °C. Data sourced from relevant literature.

Iron(II) Catalysts: In contrast, the 2,6-bis(imino)pyridyl iron(II) catalysts, when activated with MAO, are known for producing highly linear polyethylene. acs.org The lack of branching results in materials with higher crystallinity and melting points. The activity of these systems is also exceptionally high. The electronic and steric properties of the aryl groups on the imine nitrogen significantly affect the catalyst's thermal stability and the molecular weight of the polyethylene produced. For instance, increasing the steric bulk can lead to higher molecular weight polymers and improved catalyst performance at elevated temperatures.

Table 2: Ethylene Polymerization with Bis(imino)pyridyl Iron(II) Catalysts Polymerization conditions: Toluene solvent, MAO cocatalyst. Data sourced from relevant literature.

Influence of Ligand Substituents and Steric Bulk on Catalytic Efficiency

The catalytic efficiency of metal complexes is profoundly influenced by the electronic and steric properties of their ligands. In catalysts bearing ligands analogous to Ethyl (2,6-diisopropylanilino)(oxo)acetate, the substituents on the aniline ring play a critical role in modulating reactivity.

Furthermore, electronic effects of the substituents are also crucial. In a study on neutral nickel complexes with anilinobenzoic acid methyl ester ligands, both the substituent on the aniline ligand and the use of a phosphine scavenger were found to be essential for ethylene homopolymerization. nih.gov The interplay between steric and electronic effects is therefore a key consideration in the design of efficient catalysts. Studies on salen-supported aluminum complexes have shown that bulky ortho-aryl substituents can favorably distort the precatalyst geometry, lowering the energetic barrier to achieve the rate-limiting transition state and thus accelerating the reaction.

The following table summarizes the effect of ligand structure on catalytic activity in related systems.

Catalyst SystemLigand FeatureEffect on Catalytic Activity
Cobalt(II) with 2,6-bis(imino)pyridine ligandsIncreasing ortho-aryl steric hindranceGeneral increase in activity
Nickel(II) with N,N-imino-cyclopenta[b]pyridinesHighly bulky 2,6-diisopropylphenyl groupDecreased activity compared to less bulky analogues amazonaws.com
Neutral Nickel with anilinobenzoic acid methyl esterIsopropyl substituent on anilineEnhanced ethylene polymerization activity nih.gov

Control over Polymer Microstructure and Molecular Weight

Catalysts derived from ligands related to this compound have demonstrated significant control over polymer properties, including microstructure and molecular weight. The steric bulk of the 2,6-diisopropylphenyl group is a determining factor in these aspects of polymerization.

In ethylene polymerization, the use of late transition metal catalysts with bulky ligands can lead to the production of polyethylenes with varying molecular weights, from low-molecular-weight waxes to ultra-high-molecular-weight polyethylene (UHMWPE). amazonaws.comresearchgate.net For example, a nickel catalyst with an N,N-imino-cyclopenta[b]pyridine ligand produced polyethylene waxes with low molecular weights. amazonaws.com Conversely, other nickel complexes with different sterically demanding ligands have been shown to produce UHMWPE. researchgate.net

The molecular weight of the resulting polymer can often be tuned by adjusting the steric hindrance of the ligand. In a series of cobalt complexes, the catalyst with the most sterically hindered active sites produced polyethylene with the highest molecular weight. nih.gov Similarly, neutral nickel complexes containing an anilinobenzoic acid methyl ester ligand with an isopropyl substituent on the aniline ring produced high molecular weight polyethylene. nih.gov The ability to control molecular weight is crucial as it directly impacts the material properties of the polymer. nih.gov

The microstructure of the polymer, such as the degree of branching, can also be influenced by the ligand structure. Late transition metal catalysts, particularly those based on nickel and palladium, are known for their ability to produce branched polyethylene from a single monomer (ethylene) through a process of chain walking. wiley.comrsc.orgwiley.com The steric and electronic properties of the ligand can influence the rate of chain walking relative to monomer insertion, thereby controlling the branching density of the polymer.

The table below illustrates the influence of related catalyst systems on polymer molecular weight.

Catalyst SystemLigand FeatureResulting Polymer Molecular Weight
Cobalt(II) with 2,6-bis(imino)pyridine ligandsMost sterically hindered active sitesHigh molecular weight (up to 6.46 × 10⁵ g mol⁻¹) nih.gov
Nickel(II) with N,N-imino-cyclopenta[b]pyridines2,6-dimethylphenyl substituentLow molecular weight (0.67 kg·mol⁻¹) amazonaws.com
Neutral Nickel with anilinobenzoic acid methyl esterIsopropyl substituent on anilineHigh molecular weight (up to 76.3 kg·mol⁻¹) nih.gov

Catalytic Applications in Organic Synthesis (e.g., Hydroamination)

While extensive research on the direct use of this compound in hydroamination is not widely reported, studies on analogous systems with bulky aniline derivatives provide valuable insights. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. nih.govfrontiersin.org

Catalytic systems based on gold and palladium have been effectively used for the hydroamination of alkynes and allenes with various amines, including substituted anilines. nih.govnih.govacs.org In these reactions, the electronic and steric properties of the aniline substrate can significantly affect the reaction outcome. For instance, in the gold-catalyzed hydroamination of phenylacetylene, both electron-donating and electron-withdrawing substituents on the aniline were found to influence the reaction kinetics. nih.gov

The steric bulk of the amine is also a critical factor. While some catalytic systems are tolerant of a wide range of substrates, others may show decreased reactivity with sterically hindered amines. However, the use of robust catalysts, such as those featuring bulky cyclic (alkyl)(amino)carbene (CAAC) ligands on gold, has enabled the successful hydroamination with secondary amines, including those with bulky substituents. nih.govacs.org Palladium catalysts with ligands that have large bite angles, such as Xantphos, have shown high activity in the intermolecular hydroamination of vinylarenes and dienes with functionalized anilines. figshare.com

Structure-Activity Relationships in Homogeneous and Supported Catalysis

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of new and improved catalysts. For homogeneous catalysts based on ligands like this compound, the SAR is often complex, involving a delicate balance of steric and electronic factors. nih.gov

In homogeneous catalysis, the ligand framework dictates the coordination geometry around the metal center, which in turn influences the accessibility of the active site and the energetics of the catalytic cycle. As discussed, the steric bulk of the 2,6-diisopropylphenyl groups plays a pivotal role in determining catalytic activity and selectivity in polymerization and other reactions. rsc.orgnih.gov

The transition to supported catalysis, where the homogeneous catalyst is immobilized on a solid support, introduces another layer of complexity to the SAR. northwestern.eduucl.ac.uk The nature of the support material can significantly impact the performance of the catalyst. northwestern.edu Strong metal-support interactions (SMSI) can alter the electronic properties of the metal center and influence the dispersion and stability of the active sites. ucl.ac.uk For supported nickel catalysts used in hydrogenation reactions, the support has been shown to directly affect catalytic activity and selectivity. northwestern.edu The development of well-defined supported catalysts allows for a more detailed investigation of these interactions and their effect on the catalytic performance. researchgate.net

Mechanistic and Kinetic Investigations

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of N-aryl oxamates like Ethyl (2,6-diisopropylanilino)(oxo)acetate typically involves the acylation of the corresponding aniline (B41778) (2,6-diisopropylaniline) with an appropriate oxalyl derivative, such as ethyloxalyl chloride. The reaction pathway is a nucleophilic acyl substitution.

The general transformation can be described as:

Step 1: Activation of the Carboxyl Group: In reactions starting from oxalic acid, a dehydrating agent is used to form a more reactive acylating agent in situ. When using ethyloxalyl chloride, this step is bypassed as the acyl chloride is already highly electrophilic.

Step 2: Nucleophilic Attack: The nitrogen atom of 2,6-diisopropylaniline (B50358), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ethyloxalyl chloride. The bulky diisopropyl groups on the aniline may sterically hinder this approach, potentially requiring elevated temperatures or longer reaction times.

Step 3: Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Step 4: Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion (or another leaving group), to yield the final N-aryl oxamate (B1226882) product. A base is often added to neutralize the HCl byproduct.

In more advanced synthetic applications, N-aryl oxamates can serve as precursors for other molecules. For instance, they have been employed in dual nickel/photoredox catalysis as a source of carbamoyl (B1232498) radicals for the synthesis of amides. nih.gov In such a pathway, the oxamate undergoes a single-electron reduction, followed by decarboxylation to generate a carbamoyl radical, which can then participate in cross-coupling reactions. nih.gov

Detailed Mechanistic Studies in Catalysis

While no catalytic studies name this compound specifically, the oxamate functionality is a known coordinating group for metal ions, and its derivatives are used in catalysis. The bulky 2,6-diisopropylphenyl group makes it a candidate for a ligand in transition metal catalysis, where steric hindrance can be used to control selectivity.

Catalytic Cycle Elucidation and Rate-Determining Steps

For a hypothetical catalytic process involving a metal complex of this compound, the catalytic cycle would likely involve the following general steps:

Oxidative Addition: The active metal center (e.g., Ni(0) or Pd(0)) undergoes oxidative addition with a substrate (e.g., an aryl halide).

Ligand Exchange/Coordination: The oxamate ligand could coordinate to the metal center.

Transmetalation or Reductive Elimination: Depending on the specific reaction, this could be the rate-determining step. The steric bulk of the diisopropylphenyl groups would heavily influence the geometry of the transition state and thus the rate of this step.

Product Formation and Catalyst Regeneration: The final product is released, and the catalyst is regenerated for the next cycle.

In dual photoredox/nickel-catalyzed cross-couplings, the rate-determining step can be substrate-dependent, sometimes involving the initial oxidative addition to the nickel center or the radical addition step. acs.org

Ligand Activation and Dissociation Processes

The oxamate moiety can act as a bidentate ligand, coordinating to a metal center through the amide oxygen and one of the carboxylate oxygens. Ligand activation would involve the deprotonation of the N-H group, turning the ligand into an even stronger donor.

Ligand dissociation is a critical step in many catalytic cycles. The stability of the metal-oxamate complex, influenced by the electronic properties of the metal and the steric profile of the ligand, would determine the kinetics of dissociation. The bulky 2,6-diisopropyl groups would likely favor dissociation compared to less hindered analogues, which could be beneficial for catalyst turnover.

Influence of Co-catalysts and Reaction Environment

In catalytic systems, co-catalysts and the reaction environment (solvent, temperature, additives) play a crucial role.

FactorPotential Influence on this compound Systems
Co-catalyst (e.g., Base) A base would be essential for the deprotonation of the N-H group, facilitating the formation of the active metal-ligand complex.
Solvent The polarity and coordinating ability of the solvent can affect the solubility of the catalyst and substrates, as well as the stability of intermediates in the catalytic cycle. Aprotic polar solvents like DMF or DMSO are common.
Temperature Higher temperatures can overcome the activation energy barriers, especially for sterically hindered substrates, but may also lead to catalyst decomposition or side reactions.
Additives Additives like salts (e.g., NaOAc) can act as promoters or help in regenerating the active catalyst. researchgate.net

For instance, in photoredox catalysis, a photosensitizer is a key "co-catalyst" that absorbs light and initiates the electron transfer processes. nih.gov

Biochemical Mode of Action at the Molecular Level

There is no specific information available regarding the biochemical mode of action of this compound. However, the oxamate functional group is a known pharmacophore that can act as a structural mimic of pyruvate (B1213749) or oxalate (B1200264).

Molecular Interactions with Enzymes and Proteins

Oxamate and its derivatives are known inhibitors of several enzymes, most notably lactate (B86563) dehydrogenase (LDH), by competing with the natural substrate, pyruvate. The proposed interaction mechanism involves:

Binding to the Active Site: The oxamate moiety enters the enzyme's active site.

Coordination with Metal Cofactors: If the enzyme has a metal cofactor (like Zn²⁺ in some dehydrogenases), the carboxylate and oxo groups of the oxamate can coordinate with it.

Hydrogen Bonding: The N-H and C=O groups can form hydrogen bonds with amino acid residues in the active site, such as histidine or arginine, mimicking the interactions of pyruvate.

The 2,6-diisopropylphenyl group of this compound would likely interact with hydrophobic pockets adjacent to the active site. This could either enhance binding affinity (if the pocket is of a suitable size and shape) or prevent binding altogether due to steric clash. The specific interactions would be highly dependent on the topology of the enzyme's active site.

Investigation of Molecular Mechanisms of Cell Growth Inhibition

Currently, there is no publicly available scientific literature detailing the specific molecular mechanisms by which this compound inhibits cell growth. Research into the biological activities of this compound appears to be limited or has not been published in accessible scientific databases.

Apoptosis Induction Pathways and Their Underlying Mechanisms

Similarly, information regarding the apoptosis induction pathways and their underlying mechanisms related to this compound is not available in the current body of scientific research. Studies that would elucidate its effects on key apoptotic proteins, such as caspases, or its influence on the intrinsic or extrinsic apoptosis pathways have not been documented.

Following a comprehensive search for scientific literature, detailed experimental data for the specific chemical compound “this compound” is not available in the public domain. The search results did not yield specific Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman spectroscopy, or X-ray crystallography data required to construct the requested article.

Information found pertained to structurally similar but distinct molecules, such as (Z)-Ethyl 3-(2,6-diisopropylanilino)but-2-enoate, and could not be used to accurately describe the subject compound. Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each outlined section.

Advanced Characterization and Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For Ethyl (2,6-diisopropylanilino)(oxo)acetate, with a chemical formula of C₁₆H₂₃NO₃, the calculated molecular weight is 293.36 g/mol . The nominal mass, representing the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is 293.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 293. The fragmentation of the molecular ion is dictated by the relative stability of the resulting carbocations and neutral losses, governed by the functional groups present: the amide, the α-keto group, the ester, and the sterically hindered aromatic ring.

The fragmentation process would likely proceed through several key pathways:

α-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common fragmentation pathway. This could lead to the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment ion at m/z 248. Alternatively, cleavage between the two carbonyl groups could lead to the formation of a 2,6-diisopropylanilino-carbonyl cation.

Loss of CO and CO₂: The oxoacetate moiety can undergo fragmentation through the loss of neutral molecules like carbon monoxide (CO) or carbon dioxide (CO₂).

McLafferty Rearrangement: While less likely due to the α-keto group, a McLafferty-type rearrangement involving the ethyl group of the ester is a possibility.

Fragmentation of the Aromatic Moiety: The 2,6-diisopropylphenyl group can also fragment. A prominent fragmentation pathway for isopropyl groups is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, or the loss of propene (C₃H₆) via a rearrangement. The loss of a methyl group from one of the isopropyl substituents would lead to a fragment at m/z 278.

Based on these principles, a predicted fragmentation pattern can be proposed.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted) Proposed Fragment Ion Description
293 [C₁₆H₂₃NO₃]⁺ Molecular Ion (M⁺)
278 [C₁₅H₂₀NO₃]⁺ Loss of a methyl radical (•CH₃) from an isopropyl group
248 [C₁₄H₁₉NNaO₂]⁺ Loss of the ethoxy radical (•OCH₂CH₃)
205 [C₁₂H₁₇NNaO]⁺ Loss of ethyl oxoacetate radical
177 [C₁₂H₁₇N]⁺ 2,6-diisopropylaniline (B50358) fragment
162 [C₁₁H₁₄N]⁺ Loss of a methyl radical from the 2,6-diisopropylaniline fragment

This table represents predicted fragmentation based on chemical principles, not experimental data.

Electronic Absorption (UV-Vis) Spectroscopy and Excited State Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption (λmax) are characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the N-acylated aromatic amine system (the 2,6-diisopropylanilino-oxo- moiety). The electronic spectrum is expected to be dominated by transitions involving the π electrons of the benzene (B151609) ring and the non-bonding (n) electrons of the nitrogen and oxygen atoms.

The expected electronic transitions include:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the substituted benzene ring, these typically result in strong absorption bands. The presence of the electron-donating amino group and the electron-withdrawing aceto group, both conjugated with the ring, will influence the position and intensity of these bands. One would expect to see bands analogous to the E₂ and B bands of benzene, likely red-shifted due to substitution.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or carbonyl oxygen atoms) to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths.

The steric hindrance caused by the two isopropyl groups at the ortho positions of the aniline (B41778) ring is a significant factor. This steric strain can force the plane of the amide group to twist out of the plane of the benzene ring. This loss of planarity, or coplanarity, would interrupt the π-conjugation between the nitrogen lone pair and the aromatic ring. As a result, one would predict a hypsochromic shift (blue shift, to shorter wavelengths) and a hypochromic effect (decrease in absorption intensity) compared to a similar, non-sterically hindered N-acylaniline.

Table 2: Predicted UV-Vis Absorption Data for this compound

Predicted λmax Range (nm) Type of Transition Associated Chromophore
~210-230 π → π* Benzene ring (E₂-band like)
~250-280 π → π* Benzene ring (B-band like, fine structure may be lost)

This table represents predicted absorption regions based on the molecule's structure and general spectroscopic principles, not experimental data.

Computational Chemistry and Theoretical Modeling

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. For Ethyl (2,6-diisopropylanilino)(oxo)acetate, these calculations would predict distinct signals for the ethyl group, the two non-equivalent isopropyl groups (due to hindered rotation), and the aromatic and carbonyl carbons. Comparing calculated shifts with experimental data is a standard method for structure verification.

Vibrational Frequencies: Theoretical calculations can compute the infrared (IR) and Raman vibrational frequencies. This allows for the assignment of specific absorption bands to molecular motions (e.g., C=O stretches, N-H bend, C-H stretches). The calculated frequencies for the two carbonyl groups (amide and ester) would be of particular interest, as their positions would be sensitive to the electronic environment and conjugation.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating reaction pathways. A plausible synthesis for this compound involves the acylation of 2,6-diisopropylaniline (B50358) with an appropriate acylating agent like ethyl oxalyl chloride.

DFT can be used to model the entire reaction coordinate:

Reactants and Products: The geometries and energies of the reactants (2,6-diisopropylaniline and ethyl oxalyl chloride) and the product are calculated.

Transition State (TS) Search: Computational methods are used to locate the transition state structure for the key bond-forming step (N-C bond formation). The TS is a first-order saddle point on the potential energy surface.

Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, providing insight into the reaction rate.

Intermediate Analysis: The reaction may proceed through a tetrahedral intermediate after the initial nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon of the acyl chloride. The stability of this intermediate can be calculated.

Modeling this mechanism would highlight the electronic and steric factors influencing the reaction, such as how the bulky isopropyl groups affect the accessibility of the nitrogen nucleophile and the stability of the transition state. d-nb.info

Structure-Property Relationship (SPR) Derivations

A thorough search for published research provides no specific structure-property relationship (SPR) derivations for this compound. SPR studies are crucial for understanding how the molecular structure of a compound influences its physicochemical properties and biological activity. Typically, these studies would involve the systematic modification of the chemical structure, such as altering the diisopropyl groups on the aniline ring or changing the ethyl ester group, and then correlating these changes with observed properties through quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. The absence of such studies indicates that the relationships between the structural features of this compound and its potential activities have not been computationally modeled or reported.

In Silico Screening and Molecular Docking Studies (focused on biochemical interactions)

Similarly, there is no available information regarding in silico screening or molecular docking studies specifically involving this compound. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery and development for predicting the binding affinity and mode of action of a compound.

The lack of such studies suggests that the biochemical interaction profile of this compound has not been explored through computational means. Research in this area would typically involve docking the compound into the active sites of various enzymes or receptors to identify potential biological targets and elucidate the molecular basis of its activity. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with amino acid residues of a target protein would be quantified, but this information is not available for this compound.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Strategies for Analogs and Derivatives

The synthesis of α-ketoamides is a field of intense research, with numerous methodologies developed to access this important functional group. researchgate.netacs.orgnih.gov Future research on ethyl (2,6-diisopropylanilino)(oxo)acetate will likely focus on developing new and more efficient synthetic routes to its analogs and derivatives. This could involve the adaptation of existing methods or the creation of entirely new synthetic pathways.

One promising avenue is the development of one-pot synthesis strategies that combine multiple reaction steps into a single, efficient process. For instance, a one-pot approach for the synthesis of α-keto amide bonds has been developed using ynamides as coupling reagents under mild conditions, which could potentially be adapted for the synthesis of derivatives of this compound. researchgate.net Another area of exploration is the use of novel catalytic systems to improve the efficiency and selectivity of the synthesis. For example, copper-catalyzed one-pot strategies for the synthesis of α-ketoamides from 1-arylethanols have shown high efficiency. organic-chemistry.org

The table below summarizes potential synthetic strategies that could be explored for the synthesis of analogs and derivatives of this compound.

Synthetic StrategyStarting MaterialsKey FeaturesPotential Advantages
Oxidation of Amides Corresponding amidesC(2)-oxidationDirect conversion of readily available precursors.
Amidation of α-Keto Acids α-keto acids and aminesC(1)-N bond formationModular approach allowing for variation of the amine component. nih.gov
Double Carbonylative Amination Aryl or vinyl halides, amines, COPalladium-catalyzedIntroduction of two carbonyl groups in a single step. acs.org
Oxidative Coupling Diazo compounds and ammonium (B1175870) iodideMetal-freeAvoids the use of potentially toxic metal catalysts. researchgate.net

Exploration of Expanded Catalytic Applications and Catalyst Recyclability

The bulky 2,6-diisopropylphenyl group in this compound makes it an attractive ligand precursor for catalysis. This steric bulk can be used to control the coordination environment around a metal center, influencing the selectivity and activity of the catalyst. acs.org Future research is expected to explore the use of this compound and its derivatives in a wider range of catalytic applications.

A key focus will be on the development of recyclable catalytic systems. acs.org The use of heterogeneous catalysts, where the catalyst is supported on a solid material, is a promising approach to improve recyclability. uniba.it For example, copper oxide hollow nanospheres on acetylene (B1199291) black have been shown to be a recyclable catalyst for N-arylation reactions. mdpi.com Similarly, nickel-benzene tricarboxylic acid metal-organic frameworks have been used as recyclable catalysts for the borylation of aryl halides. mdpi.com

The following table highlights potential catalytic applications and strategies for catalyst recyclability.

Catalytic ApplicationCatalyst TypeRecyclability StrategyPotential Benefits
Cross-Coupling Reactions Palladium-NHC complexesImmobilization on a solid supportHigh efficiency and selectivity in C-C and C-N bond formation. acs.org
N-Arylation Reactions Copper-based catalystsHeterogenization on carbon materialsCost-effective and allows for easy separation and reuse. mdpi.com
Borylation Reactions Nickel-MOF catalystsUse of metal-organic frameworksHigh functional group tolerance and scalability. mdpi.com
Hydroamination Reactions Calcium and Strontium complexesLigand design for stabilityUse of earth-abundant metals. acs.org

Deeper Understanding of Intricate Mechanistic Aspects

A thorough understanding of reaction mechanisms is crucial for the rational design of new and improved catalysts and synthetic methods. Future research will likely focus on elucidating the intricate mechanistic details of reactions involving this compound and its derivatives. This will involve a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, and computational modeling.

For example, in the context of palladium-catalyzed cross-coupling reactions, understanding the oxidative addition of the C(acyl)-N amide bond to the palladium center is critical for catalyst development. acs.org Mechanistic studies on the amidation of carboxylic acids with nitroarenes have suggested the involvement of a successive two-step rearrangement in the catalytic cycle. researchgate.net

Advanced Computational and Theoretical Studies for Rational Design

Computational and theoretical studies are powerful tools for understanding and predicting the behavior of molecules and reactions. In the context of this compound, these methods can be used to study the steric and electronic effects of the bulky 2,6-diisopropylphenyl group on its reactivity and catalytic properties. acs.orgacs.org

Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states of reactions and to predict reaction barriers, providing insights into the reaction mechanism. acs.org The Activation Strain Model (ASM) is another computational tool that can be used to analyze the origins of activation barriers in cycloaddition reactions. acs.org Such computational workflows can provide valuable structure-selectivity relationships in asymmetric catalysis. researchgate.net

Potential for Bio-Inspired Chemical Design and Targeted Molecular Interactions

Nature provides a rich source of inspiration for the design of new catalysts and chemical systems. rsc.org The bulky N-aryl group in this compound can be seen as a mimic of the steric environment found in the active sites of some enzymes. This opens up the possibility of using this compound and its derivatives in the design of bio-inspired catalysts.

For instance, the development of synthetic catalysts that mimic the function of metalloenzymes is a major area of research. acs.org The design of ligands with specific secondary coordination spheres that can engage in hydrogen bonding or other non-covalent interactions is a key strategy in this field. mdpi.com The steric bulk of the 2,6-diisopropylphenyl group could be leveraged to create specific binding pockets in a catalyst, leading to enhanced selectivity. kanazawa-u.ac.jp

Integration with Principles of Sustainable and Green Chemistry

The development of sustainable and environmentally friendly chemical processes is a major goal of modern chemistry. Future research on this compound will undoubtedly be guided by the principles of green chemistry. This includes the use of renewable starting materials, the development of solvent-free reaction conditions, and the design of recyclable catalysts. nih.govmdpi.com

The direct synthesis of amides from alcohols and amines, which produces only dihydrogen as a byproduct, is an example of a green synthetic method that could be applied to the synthesis of derivatives of this compound. The use of organocatalysts, which are metal-free and often less toxic than their organometallic counterparts, is another promising area of research. kanazawa-u.ac.jp

Q & A

Q. What synthetic routes are available for Ethyl (2,6-diisopropylanilino)(oxo)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2,6-diisopropylaniline with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters for optimization include:

  • Temperature : Room temperature or mild heating (30–50°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance reactivity.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the ester carbonyl (δ ~165–170 ppm) and aromatic protons (δ ~6.5–7.5 ppm). The diisopropyl groups show distinct splitting patterns in 1^1H NMR.
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, confirming bond angles and dihedral twists between the anilino and acetate groups. Hydrogen-bonding interactions (e.g., C–H⋯O) are critical for stabilizing crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or purity data?

Discrepancies often arise from variations in:

  • Reagent stoichiometry : Excess ethyl oxalyl chloride may improve yield but complicate purification.
  • Analytical calibration : Validate HPLC or GC/MS methods using certified reference standards (e.g., PubChem data) to ensure accuracy.
  • Batch-to-batch variability : Use design-of-experiment (DoE) frameworks to statistically isolate critical factors (e.g., solvent purity, drying time) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Crystal twinning : Common due to bulky diisopropyl groups; mitigate by slow evaporation in mixed solvents (e.g., hexane/ethyl acetate).
  • Disorder in alkyl chains : Refinement using SHELXL’s PART instruction improves model accuracy.
  • Weak diffraction : Synchrotron radiation enhances resolution for low-quality crystals .

Q. What mechanistic insights govern the compound’s reactivity with nucleophiles?

The oxoacetate moiety acts as an electrophilic site. Kinetic studies (e.g., stopped-flow UV-Vis) reveal:

  • Nucleophilic attack : Amines or thiols target the carbonyl carbon, forming tetrahedral intermediates.
  • Steric effects : The 2,6-diisopropyl groups hinder bulkier nucleophiles, favoring smaller reactants like hydroxylamine .

Q. How can computational methods predict the compound’s electronic properties and binding affinities?

  • DFT calculations : Gaussian or ORCA software models HOMO/LUMO energies, highlighting nucleophilic/electrophilic regions.
  • Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., enzymes), guided by crystallographic data.
  • MD simulations : GROMACS assesses stability in solvent environments, critical for drug design .

Data Presentation Guidelines

  • Tables : Include comparative yields under varying conditions (e.g., solvent, temperature).
  • Figures : Annotate XRD patterns with Miller indices and hydrogen-bonding networks.
  • Statistical analysis : Apply ANOVA to evaluate significance of experimental variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.